N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[6-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)10-7-4-8-11(16-10)17-20(18,19)9-5-2-1-3-6-9/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBRKBQTEDYHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Sulfonamide Formation: The final step involves the reaction of the trifluoromethyl-substituted pyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction with the target protein.
Comparison with Similar Compounds
Substituent Effects on Yield and Physical Properties
Compounds with cyano (-CN) or aminomethyl (-CH₂NH₂) groups at the pyridine 3-position (e.g., N-(3-Cyano-6-(trifluoromethyl)pyridin-2-yl)-4-fluoro-N-(4-methylbenzyl)benzenesulfonamide) exhibit yields of 72–75% and melting points (73–94°C) comparable to the target compound. In contrast, aminomethyl derivatives show lower yields (30–39%) due to challenges in reduction steps .
Heterocyclic Variations
However, this modification reduces synthetic efficiency (reflux conditions required) and may alter bioavailability .
Sulfonamide Substituent Diversity
Halogenated and Alkyl Substituents
These derivatives achieve yields of 60–75% . Fluorine substitution (e.g., 4-fluorobenzenesulfonamide) increases metabolic resistance but may reduce solubility .
Piperidine and Pyrimidine Hybrids
Compounds like N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide incorporate pyrimidine rings and piperidine groups, increasing molecular weight (414.4 g/mol) and steric bulk. This structural variation could influence pharmacokinetics, though bioactivity data are unavailable .
Antifungal and Insecticidal Activity
Pyrazole carboxamide derivatives (e.g., 1-Methyl-3-(trifluoromethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide) demonstrate potent antifungal activity (86.4% yield) but lack sulfonamide moieties, highlighting the role of the sulfonamide group in modulating target specificity .
Bee Toxicity Considerations
Compounds designed for low bee toxicity, such as (E)-N-(1-((6-chloropyridin-3-yl)methyl)pyridin-2(1H)-ylidene)benzenesulfonamide, show reduced binding affinity to insect nicotinic acetylcholine receptors (nAChRs) via molecular docking studies. This suggests that substituents like chloropyridinyl may mitigate non-target toxicity compared to trifluoromethylpyridinyl derivatives .
Comparative Data Tables
Table 2: Bioactivity Comparison
Biological Activity
N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a pyridine ring, combined with a benzenesulfonamide moiety. This unique structure is hypothesized to enhance its reactivity and biological activity, particularly against various pathogens.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, pyridine derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Similar Pyridine Derivative | Staphylococcus aureus | TBD |
| Another Sulfonamide | Pseudomonas aeruginosa | 40 µg/mL |
2. Analgesic Properties
In studies involving TRPV1 (transient receptor potential vanilloid 1) antagonism, this compound showed potential as an analgesic agent. Compounds with similar structures have been reported to exhibit strong analgesic activity in pain models .
3. Anti-inflammatory Effects
The compound's sulfonamide group may contribute to anti-inflammatory properties. Research on related sulfonamides has demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting that this compound might possess similar effects .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- TRPV1 Receptor : The compound potentially acts as an antagonist at the TRPV1 receptor, which is involved in pain perception and inflammation .
- Bacterial Enzymes : Its sulfonamide moiety can inhibit bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis, thereby exhibiting antibacterial effects .
Case Studies
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated varying degrees of susceptibility, with the compound showing promising activity against E. coli and S. aureus.
Case Study 2: Pain Model Evaluation
In a formalin pain model, derivatives of the compound were tested for analgesic effects. The results demonstrated significant pain relief comparable to standard analgesics, suggesting that modifications in the chemical structure could enhance potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
